molecular formula C13H15NO3 B1652818 2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate CAS No. 1609403-65-7

2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate

Cat. No.: B1652818
CAS No.: 1609403-65-7
M. Wt: 233.26
InChI Key: TVEUEDUQCOEJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate is a quinoline derivative with the molecular formula C₁₃H₁₃NO₂·H₂O. This compound is characterized by its quinoline core structure, which is a heterocyclic aromatic organic compound, and its carboxylic acid functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-trimethyl-4-quinolinecarboxylic acid hydrate typically involves the following steps:

  • Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.

  • Functionalization: The quinoline core is functionalized through electrophilic substitution reactions to introduce the carboxylic acid group at the 4-position.

  • Hydration: The final step involves the hydration of the carboxylic acid derivative to form the hydrate.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.

  • Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.

  • Substitution: Substituted quinolines, which are used in various chemical industries.

Scientific Research Applications

2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex quinoline-based molecules.

  • Biology: The compound is used in biological studies to investigate the effects of quinoline derivatives on cellular processes.

  • Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2,5,7-trimethyl-4-quinolinecarboxylic acid hydrate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Quinoline, 4-quinolinecarboxylic acid, and other methylated quinolines.

  • Uniqueness: Its specific substitution pattern and hydrate form distinguish it from other quinoline derivatives, providing unique chemical and biological properties.

Properties

IUPAC Name

2,5,7-trimethylquinoline-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.H2O/c1-7-4-8(2)12-10(13(15)16)6-9(3)14-11(12)5-7;/h4-6H,1-3H3,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEUEDUQCOEJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-65-7
Record name 4-Quinolinecarboxylic acid, 2,5,7-trimethyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate
Reactant of Route 3
Reactant of Route 3
2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate
Reactant of Route 4
2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate
Reactant of Route 5
Reactant of Route 5
2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate
Reactant of Route 6
2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.